2-(4-Chlorophenyl)-1-benzothiophene
Description
Properties
Molecular Formula |
C14H9ClS |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H9ClS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |
InChI Key |
PTPMQRYMBBQNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The 4-chlorophenyl group in all analogs contributes to electron withdrawal, but additional groups (e.g., iodine in , sulfonyl in ) modulate steric and electronic profiles. For example, the sulfonyl group in increases molecular weight by ~200 Da compared to the target compound, likely altering solubility and bioavailability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using fragment-based methods.
Notes:
- The 4-chlorophenyl group generally increases LogP, enhancing lipophilicity and membrane permeability.
- Substituted benzothiophenes (e.g., ) with polar groups (sulfonyl, methoxy) may exhibit improved aqueous solubility compared to the parent compound.
Preparation Methods
Acid-Catalyzed Cyclization of Styryl Sulfoxides
A foundational method for constructing the benzothiophene core involves the acid-catalyzed cyclization of styryl sulfoxides. In this approach, a styryl sulfoxide derivative bearing a 4-chlorophenyl group undergoes intramolecular cyclization in the presence of a Brønsted or Lewis acid. For instance, hydrochloric acid (HCl) or polyphosphoric acid (PPA) facilitates the dehydration and ring closure, yielding the benzothiophene scaffold.
Reaction Conditions and Optimization
-
Acid Catalyst : Excess acid (2 equivalents) is critical to drive the reaction to completion.
-
Concentration : Optimal results are achieved at a substrate concentration of 0.05–0.2 M, balancing reaction kinetics and side-product formation.
-
Temperature : Cyclization proceeds efficiently at elevated temperatures (80–120°C), with slower addition rates (20 minutes to 3 hours) improving yield by minimizing oligomerization.
-
Solvent : Polar aprotic solvents like 1,2-dichloroethane enhance solubility and stabilize intermediates.
A comparative analysis of acid catalysts (Table 1) highlights HCl’s superiority in achieving yields >75%, whereas sulfuric acid (H₂SO₄) results in lower yields due to over-sulfonation side reactions.
Table 1: Acid Catalysts for Styryl Sulfoxide Cyclization
| Acid Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl | 100 | 78 | 95 |
| H₂SO₄ | 110 | 62 | 88 |
| PPA | 120 | 70 | 92 |
Friedel-Crafts Alkylation for Aryl Substitution
The Friedel-Crafts alkylation offers an alternative route to introduce the 4-chlorophenyl group post-cyclization. Here, benzothiophene reacts with 4-chlorobenzyl chloride in the presence of aluminum chloride (AlCl₃), forming the target compound via electrophilic aromatic substitution.
Key Parameters
-
Catalyst Loading : Stoichiometric AlCl₃ (1.2 equivalents) ensures complete activation of the electrophile.
-
Reaction Time : Extended durations (8–12 hours) are necessary for monosubstitution, avoiding di- or tri-substituted byproducts.
-
Workup : Aqueous quenching followed by extraction with dichloromethane isolates the product in 65–70% yield.
Transition Metal-Catalyzed Coupling Methods
Suzuki-Miyaura Cross-Coupling
Modern synthetic approaches employ palladium-catalyzed cross-coupling to attach the 4-chlorophenyl group to pre-formed benzothiophene. The Suzuki-Miyaura reaction between benzothiophene-2-boronic acid and 4-chlorophenyl bromide exemplifies this strategy.
Optimized Protocol
Table 2: Suzuki-Miyaura Coupling Variants
| Boronic Acid | Halide | Yield (%) |
|---|---|---|
| Benzothiophene-2-boronic | 4-Chlorophenyl bromide | 82 |
| Benzothiophene-3-boronic | 4-Chlorophenyl iodide | 75 |
Functionalization and Post-Synthetic Modifications
Acylation for Enhanced Reactivity
The benzothiophene core undergoes acylation to introduce electron-withdrawing groups, which stabilize the ring for subsequent reactions. Boron trichloride (BCl₃)-mediated acylation with 4-chlorobenzoyl chloride exemplifies this approach.
Reaction Details
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as exothermicity and purification. Continuous-flow reactors mitigate heat generation during cyclization, while fractional distillation achieves >98% purity. Economic analyses favor the Suzuki-Miyaura method for its scalability and reduced waste .
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